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Compound of Interest

Compound Name:
4-Bromo-1-methyl-1H-pyrrole-2-

carbonitrile

Cat. No.: B1525604 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-1-
methyl-1H-pyrrole-2-carbonitrile

Executive Summary
This document provides a comprehensive technical overview of 4-Bromo-1-methyl-1H-
pyrrole-2-carbonitrile, a heterocyclic building block of significant interest to the

pharmaceutical and materials science sectors. The guide details its core physicochemical

properties, outlines validated synthetic strategies, and explores its chemical reactivity and

potential applications. As a substituted pyrrole, this compound serves as a versatile

intermediate for the synthesis of more complex molecules, leveraging the reactivity of its

distinct functional groups: the C-Br bond for cross-coupling reactions, the nitrile group for

various transformations, and the electron-rich N-methylated pyrrole ring. This guide is intended

for researchers, chemists, and drug development professionals seeking to capitalize on the

synthetic potential of this valuable intermediate.

Introduction and Strategic Importance
The pyrrole nucleus is a foundational scaffold in medicinal chemistry, appearing in numerous

natural products and blockbuster drugs.[1] Its unique electronic properties and ability to

participate in hydrogen bonding have made it a privileged structure in drug design. 4-Bromo-1-
methyl-1H-pyrrole-2-carbonitrile (CAS No. 1289207-30-2) emerges as a strategically

important derivative.[2] The introduction of a bromine atom at the C4 position provides a
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reactive handle for modern cross-coupling methodologies, enabling the construction of diverse

molecular architectures. The nitrile group at C2 acts as a versatile precursor for amines,

carboxylic acids, and other functionalities, while the N-methyl group enhances solubility and

blocks the N-H reactivity, directing further electrophilic substitution to the ring. Consequently,

this molecule is frequently utilized as a key drug intermediate for the synthesis of various active

compounds.[3][4][5]

Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is paramount for its

effective application in synthesis and process development.

Identifiers and Molecular Formula
The fundamental identifiers and structural details for 4-Bromo-1-methyl-1H-pyrrole-2-
carbonitrile are summarized below.

Property Value Source(s)

CAS Number 1289207-30-2 [2][6]

Molecular Formula C₆H₅BrN₂ [2][7]

Molecular Weight 185.02 g/mol [2][8]

Canonical SMILES Cn1cc(Br)cc1C#N [7]

InChI Key
BDLUSUZCSSZHDN-

UHFFFAOYSA-N
[7]

Physical Form Solid

Computed Physicochemical Properties
Computational models provide valuable insights into the molecule's behavior in various

chemical environments, aiding in solvent selection, reaction condition optimization, and

preliminary drug-likeness assessment.
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Property Value Source(s)

Topological Polar Surface Area

(TPSA)
28.72 Å² [2]

LogP (Octanol-Water Partition

Coeff.)
1.659 [2]

Hydrogen Bond Acceptors 2 [2]

Hydrogen Bond Donors 0 [2]

Rotatable Bonds 0 [2]

Anticipated Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its structure

allows for the confident prediction of key spectroscopic features.

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should

feature a sharp singlet corresponding to the three protons of the N-methyl group (likely in the

3.5-4.0 ppm range). Additionally, two distinct signals, likely doublets with small coupling

constants, would represent the two aromatic protons on the pyrrole ring at the C3 and C5

positions.

¹³C NMR: The carbon NMR spectrum should display six distinct signals: one for the N-methyl

carbon, four for the sp² carbons of the pyrrole ring (including the carbon bearing the

bromine), and one for the nitrile carbon (typically downfield, ~115-120 ppm).

IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption

band around 2220-2240 cm⁻¹, indicative of the C≡N (nitrile) stretch. Aromatic C-H and C-N

stretching vibrations will also be present.

Synthesis and Manufacturing
The synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile can be approached via logical,

high-yielding routes common in heterocyclic chemistry. The choice of pathway depends on the

availability and cost of the starting materials.
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Retrosynthetic Analysis
A retrosynthetic analysis reveals two primary and strategically sound approaches to the target

molecule, starting from commercially available pyrrole derivatives.

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

4-Bromo-1H-pyrrole-2-carbonitrile

 N-Methylation

1-methyl-1H-pyrrole-2-carbonitrile

 Regioselective
 Bromination

+ Methylating Agent (e.g., CH3I) + Brominating Agent (e.g., NBS)

Click to download full resolution via product page

Caption: Retrosynthetic pathways for the target compound.

Recommended Synthetic Protocol: N-Methylation of 4-
Bromo-1H-pyrrole-2-carbonitrile
This protocol is often preferred due to the well-established acidity of the pyrrole N-H proton,

allowing for clean and efficient alkylation. The N-H proton of pyrrole has a pKa of approximately

17.5, facilitating deprotonation with a suitable strong base.[9]

Rationale: Sodium hydride (NaH) is an ideal base for this transformation. As a non-nucleophilic

strong base, it irreversibly deprotonates the pyrrole nitrogen to form the sodium pyrrolide salt.

This avoids side reactions that might occur with nucleophilic bases like alkoxides. Iodomethane

is a highly reactive and efficient methylating agent. Anhydrous THF is used as the solvent to

prevent quenching of the hydride and the anionic intermediate.

Step-by-Step Protocol:
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, thermometer, and nitrogen inlet, add 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq).

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material

(approx. 0.1 M concentration).

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride

(60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room

temperature and stir for an additional 1 hour to ensure complete deprotonation.

Alkylation: Cool the resulting suspension back to 0 °C. Add iodomethane (1.5 eq) dropwise

via syringe.

Reaction Completion: Allow the reaction to slowly warm to room temperature and stir

overnight. Monitor the reaction progress by TLC or LC-MS.

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated

aqueous ammonium chloride solution.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be

purified by column chromatography on silica gel to yield the pure 4-Bromo-1-methyl-1H-
pyrrole-2-carbonitrile.

Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile lies in the orthogonal

reactivity of its functional groups. This allows for selective and sequential modifications to build

molecular complexity.

Caption: Key reactive sites and potential transformations.

Palladium-Catalyzed Cross-Coupling at C4-Br
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The aryl bromide at the C4 position is a prime site for palladium-catalyzed cross-coupling

reactions. This is a cornerstone of modern organic synthesis for creating C-C and C-N bonds.

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or

alkyl groups.

Stille Coupling: Reaction with organostannanes provides another robust method for C-C

bond formation.

Buchwald-Hartwig Amination: Reaction with amines allows for the direct installation of

substituted amino groups, a common feature in bioactive molecules.

Transformations of the C2-Nitrile Group
The nitrile functionality is a versatile synthon that can be converted into other critical functional

groups.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using

powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

This introduces a basic nitrogen center, often crucial for pharmacological activity.

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic

acid, providing an entry point for amide coupling or other esterification reactions.

Applications in Drug Discovery
Substituted pyrroles are integral to a wide range of pharmaceuticals.[1][10] 4-Bromo-1-methyl-
1H-pyrrole-2-carbonitrile serves as a highly adaptable intermediate in the synthesis of

compounds targeting various diseases. Research into related 4-bromo-1H-pyrrole-2-

carbonitrile structures has highlighted their potential in developing agents with anticancer and

antimicrobial properties.[11] The ability to readily diversify the molecule at the C4 position via

cross-coupling makes it an ideal scaffold for generating libraries of compounds for high-

throughput screening in lead discovery campaigns.

Safety, Handling, and Storage
Proper handling of this compound is essential due to its toxicological profile. All operations

should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate
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personal protective equipment (PPE).

Safety Information Details Source(s)

Signal Word Danger

GHS Hazard Statements

H301: Toxic if swallowedH317:

May cause an allergic skin

reactionH319: Causes serious

eye irritation

Precautionary Statements

P280: Wear protective

gloves/eye protection/face

protectionP301 + P310: IF

SWALLOWED: Immediately

call a POISON CENTER or

doctor/physicianP305 + P351

+ P338: IF IN EYES: Rinse

cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing

Storage Class
6.1C: Combustible, acute toxic

Cat. 3 / toxic compounds

WGK (Water Hazard Class) WGK 3

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible substances.

Conclusion
4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a high-value synthetic intermediate with a

well-defined reactivity profile. Its structure provides three distinct points for chemical

modification, enabling the efficient construction of complex and diverse molecular targets. The

straightforward synthetic routes and the predictable reactivity of its functional groups make it an

indispensable tool for chemists in drug discovery and materials science. A thorough
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understanding of its properties and safe handling procedures, as outlined in this guide, is

crucial for unlocking its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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